molecular formula C13H18F2N2O3 B2483295 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile CAS No. 1825676-80-9

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile

Cat. No. B2483295
CAS RN: 1825676-80-9
M. Wt: 288.295
InChI Key: ZWGSSRRDMGBAQT-UHFFFAOYSA-N
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Description

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is a chemical compound with potential applications in scientific research. It is a morpholine derivative that has been synthesized and studied for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. It may also have effects on other neurotransmitter systems, such as the opioid system.
Biochemical and Physiological Effects:
Studies have shown that 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile has a variety of biochemical and physiological effects. It has been shown to increase GABAergic neurotransmission, which can lead to sedative and anxiolytic effects. It has also been shown to have analgesic and anti-inflammatory effects, possibly through its effects on the opioid system.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile in lab experiments is its potential as a therapeutic agent for neurological disorders. It may also have potential as an analgesic and anti-inflammatory agent. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile. One direction is to further study its mechanism of action and its effects on neurotransmitter systems in the brain. Another direction is to investigate its potential as a therapeutic agent for neurological disorders and as an analgesic and anti-inflammatory agent. Additionally, future research could explore the potential of this compound as a tool for studying the GABA-A receptor and other neurotransmitter systems in the brain.
In conclusion, 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile is a compound with potential applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to new insights into the regulation of neurotransmitter activity in the brain and the development of new therapeutic agents for neurological disorders.

Synthesis Methods

The synthesis of 4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile involves several steps. First, 2,2-difluoro-2-(1-hydroxycyclohexyl)acetic acid is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with morpholine to form the morpholine amide. Finally, the amide is reacted with potassium cyanide to form the desired compound.

Scientific Research Applications

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile has potential applications in scientific research. It has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. It has also been studied for its potential as an analgesic and anti-inflammatory agent.

properties

IUPAC Name

4-[2,2-difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2O3/c14-13(15,12(19)4-2-1-3-5-12)11(18)17-6-7-20-9-10(17)8-16/h10,19H,1-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGSSRRDMGBAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(C(=O)N2CCOCC2C#N)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2,2-Difluoro-2-(1-hydroxycyclohexyl)acetyl]morpholine-3-carbonitrile

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